1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine
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Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine is a synthetic organic compound with the molecular formula C({19})H({23})ClN({2})O({3})S It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2-ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Ethoxybenzyl Group: The final step is the alkylation of the piperazine nitrogen with 2-ethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Lacks the sulfonyl and ethoxybenzyl groups, making it less complex.
4-(2-Ethoxybenzyl)piperazine: Does not have the 4-chlorophenylsulfonyl group, affecting its reactivity and applications.
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Properties
Molecular Formula |
C19H23ClN2O3S |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(2-ethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-2-25-19-6-4-3-5-16(19)15-21-11-13-22(14-12-21)26(23,24)18-9-7-17(20)8-10-18/h3-10H,2,11-15H2,1H3 |
InChI Key |
MGZCYTPHAYDYIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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